CCR5 Antagonism: A Primary Differentiator for HIV and Inflammatory Disease Research
Preliminary pharmacological screening has identified 1-(2-Aminocyclopentyl)pyrrolidin-3-ol as a CCR5 antagonist, distinguishing it from analogs like 1-cyclopentylpyrrolidin-3-ol, which primarily interact with histamine receptors [1]. This specific chemokine receptor activity is a key differentiator for research into HIV entry inhibition and other CCR5-mediated pathologies, including asthma and rheumatoid arthritis [1]. While a precise IC50 or Ki value for this specific compound at CCR5 was not identified in the primary literature, this annotated functional activity provides a clear direction for its application.
| Evidence Dimension | Primary Annotated Biological Activity |
|---|---|
| Target Compound Data | CCR5 antagonist activity |
| Comparator Or Baseline | 1-cyclopentylpyrrolidin-3-ol: Histamine receptor antagonist |
| Quantified Difference | Qualitative functional difference (target class) |
| Conditions | Preliminary pharmacological screening [1] |
Why This Matters
This defines a distinct therapeutic research path (HIV, inflammation) compared to other pyrrolidinols, guiding procurement for specific disease-relevant assays.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
